Pcsk9-IN-13
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Overview
Description
Pcsk9-IN-13 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a serine protease enzyme that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps in reducing the degradation of LDLR, thereby increasing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This makes this compound a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing the reaction conditions, using industrial-grade reagents, and employing advanced purification techniques such as chromatography and crystallization. The production process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Pcsk9-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases. It is also being explored for its potential in cancer treatment due to its role in regulating cholesterol metabolism in cancer cells.
Industry: Used in the development of new drugs targeting PCSK9 and related pathways.
Mechanism of Action
Pcsk9-IN-13 exerts its effects by binding to PCSK9 and preventing its interaction with LDLR. This inhibition leads to an increase in the number of LDLR on the surface of liver cells, enhancing the clearance of LDL-C from the bloodstream. The molecular targets of this compound include the active site of PCSK9, where it forms a stable complex, preventing PCSK9 from binding to LDLR. The pathways involved in this mechanism include the regulation of cholesterol homeostasis and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces the production of PCSK9.
Uniqueness of Pcsk9-IN-13
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab bind to PCSK9 and prevent its interaction with LDLR, this compound is a small molecule inhibitor that directly targets the active site of PCSK9. This allows for different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
Properties
Molecular Formula |
C30H33N5O2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C30H33N5O2/c1-21-10-11-24(15-29(21)37-28-8-4-3-5-9-28)30(36)33-26-13-23(18-34-12-6-7-25(31)19-34)14-27(16-26)35-17-22(2)32-20-35/h3-5,8-11,13-17,20,25H,6-7,12,18-19,31H2,1-2H3,(H,33,36)/t25-/m0/s1 |
InChI Key |
SUNSLACFIOGRFF-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCC[C@@H](C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCCC(C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
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